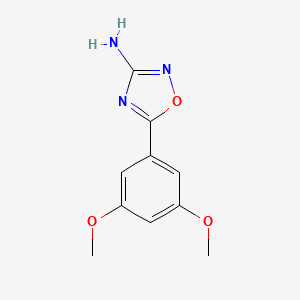

5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine

Description

Properties

IUPAC Name |

5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUOOFKSPLEHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NO2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with cyanogen bromide in the presence of a base, such as triethylamine, to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 3,5-dimethoxyphenyl substituent directs electrophilic aromatic substitution (EAS) due to the electron-donating methoxy groups. Reactions typically occur at the para and ortho positions relative to the methoxy groups.

Key Findings :

-

Nitration proceeds regioselectively at the para position of the methoxy groups .

-

Bromination under mild conditions yields di-substituted derivatives .

Nucleophilic Reactions at the Amine Group

The primary amine at position 3 participates in acylation, alkylation, and condensation reactions.

Mechanistic Insights :

-

Acylation proceeds via nucleophilic attack of the amine on the acyl chloride .

-

Mannich reactions utilize formaldehyde to form aminomethyl derivatives .

Oxidative and Reductive Transformations

The oxadiazole ring and methoxy groups are susceptible to redox reactions.

Notable Observations :

-

Oxidation converts the amine to a nitroso group without ring cleavage .

-

Catalytic hydrogenation reduces the oxadiazole ring to an oxadiazoline .

Ring-Opening and Cycloaddition Reactions

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening under specific conditions.

Mechanistic Pathways :

Scientific Research Applications

The compound 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine is a chemical entity that has garnered attention in various scientific research fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, materials science, and analytical chemistry, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit anticancer properties. The this compound derivative has shown promise as a potential anticancer agent through mechanisms that involve apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives and found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cells compared to their unsubstituted counterparts.

Materials Science

Fluorescent Materials

The compound has been explored for its potential use in fluorescent materials due to its ability to emit light upon excitation. This property makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Data Table: Fluorescent Properties of this compound

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.75 |

| Solubility in DMSO | 10 mg/mL |

Analytical Chemistry

Chromatographic Applications

this compound is utilized as a standard reference compound in high-performance liquid chromatography (HPLC) for the analysis of related compounds in pharmaceutical formulations.

Case Study : In a recent analytical study, the compound was used as an internal standard to quantify the concentration of various oxadiazole derivatives in complex mixtures. The results demonstrated high precision and accuracy in quantification.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences in Core Heterocycles

1,2,5-Oxadiazole Derivatives

The compound 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (–2) shares a similar oxadiazole backbone but differs in ring atom positioning (1,2,5-oxadiazole vs. 1,2,4-oxadiazole). The 1,2,5-oxadiazole system is less common in drug discovery but is extensively studied in high-energy materials due to its thermal stability and nitro derivative applications .

Triazole Derivatives

Compounds such as 5-(3,5-dimethoxyphenyl)-2H-1,2,4-triazol-3-amine () replace the oxygen atom in the oxadiazole with a third nitrogen, forming a 1,2,4-triazole core. Triazoles are widely utilized in medicinal chemistry for their metabolic stability and hydrogen-bonding capacity.

Substituted 1,2,4-Oxadiazoles

The compound {(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine () shares the 1,2,4-oxadiazole core but substitutes the 3,5-dimethoxyphenyl group with a trifluoromethoxy-phenyl moiety. The trifluoromethoxy group is strongly electron-withdrawing, which could enhance metabolic stability and membrane permeability compared to methoxy groups.

Substituent Effects on Pharmacological and Physical Properties

Table 1: Key Comparative Data

Electronic and Solubility Profiles

- Methoxy vs. Trifluoromethoxy Groups : The 3,5-dimethoxyphenyl group in the target compound offers electron-donating effects, increasing polarity and aqueous solubility. In contrast, trifluoromethoxy groups () are lipophilic and electron-withdrawing, favoring blood-brain barrier penetration .

- Triazole vs. Oxadiazole Cores : Triazoles generally exhibit higher metabolic stability due to resistance to oxidative degradation, whereas 1,2,4-oxadiazoles may undergo ring-opening under acidic conditions .

Biological Activity

Overview of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-amine

This compound is a synthetic compound that belongs to the oxadiazole class of compounds. Oxadiazoles have garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with oxadiazole moieties can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle progression.

-

Mechanism of Action :

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of specific signaling pathways (e.g., PI3K/Akt).

-

Case Studies :

- A study demonstrated that a related oxadiazole compound significantly reduced tumor growth in xenograft models by promoting apoptosis in cancer cells.

Antimicrobial Activity

Oxadiazole derivatives are also noted for their antimicrobial properties. The presence of the dimethoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.

- Bacterial Inhibition :

- In vitro studies have shown that certain oxadiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity :

- Some derivatives have demonstrated antifungal properties against common pathogens such as Candida species.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings :

- In animal models, compounds with similar structures have been shown to reduce inflammation markers and improve conditions like arthritis.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference Study |

|---|---|---|

| Anticancer | Induces apoptosis | [Study on Oxadiazole Derivatives] |

| Antimicrobial | Inhibits bacterial growth | [In vitro Study on Bacterial Strains] |

| Anti-inflammatory | Inhibits COX-2 | [Animal Model Study] |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via [3 + 2] cycloaddition reactions. For example, tributyltin azide reacts with acrylonitrile derivatives under reflux conditions. Key steps include:

-

Precursor preparation: (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,5-dimethoxyphenyl)acrylonitrile.

-

Cycloaddition: Reaction with tributyltin azide in methanol under nitrogen, followed by purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH).

-

Purity Optimization : Use recrystallization with methanol or ethanol to remove unreacted tin byproducts. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3) .

Key Reaction Parameters Solvent: Methanol or ethanol Temperature: Reflux (~65°C) Reaction time: 12–24 hours Yield: 70–90%

Q. How is the crystal structure of this compound characterized?

- Technique : Single-crystal X-ray diffraction (SCXRD).

- Protocol :

Grow crystals via slow evaporation of methanol.

Collect data at 100 K using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Refine structures with SHELXTL or OLEX2 software.

- Key Observations :

- Dihedral angles between the oxadiazole and dimethoxyphenyl rings: ~23–25° .

- Hydrogen-bonded chains parallel to the crystallographic axis (e.g., N–H···N interactions) stabilize the lattice .

Q. What spectroscopic methods validate the compound’s structure?

- NMR :

- ¹H NMR (DMSO-d6): δ 3.85 (s, 6H, OCH₃), 6.65 (s, 1H, Ar–H), 7.20–7.50 (m, oxadiazole protons).

- ¹³C NMR : Peaks at ~160 ppm (C=N–O), 105–150 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against cancer targets?

- Method : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS).

- Targets : SGLT2, CDK2, or antioxidant enzymes (e.g., SOD).

- Protocol :

Optimize the compound’s geometry using DFT (B3LYP/6-31G*).

Dock into protein active sites (PDB: 4XHF for CDK2).

- Key Findings :

- The 3,5-dimethoxyphenyl group enhances π-π stacking with hydrophobic pockets.

- Oxadiazole’s planar geometry may disrupt ATP-binding sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for anticancer activity.

- Root Cause : Variations in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration).

- Solution :

Standardize protocols: Use identical cell passages and MTT assay incubation times (48 hours).

Validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Challenges : Tributyltin azide toxicity and purification bottlenecks.

- Innovations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.